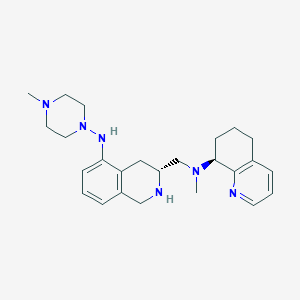

CXCR4 antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C25H36N6 |

|---|---|

Molecular Weight |

420.6 g/mol |

IUPAC Name |

(3R)-N-(4-methylpiperazin-1-yl)-3-[[methyl-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]methyl]-1,2,3,4-tetrahydroisoquinolin-5-amine |

InChI |

InChI=1S/C25H36N6/c1-29-12-14-31(15-13-29)28-23-9-3-7-20-17-27-21(16-22(20)23)18-30(2)24-10-4-6-19-8-5-11-26-25(19)24/h3,5,7-9,11,21,24,27-28H,4,6,10,12-18H2,1-2H3/t21-,24+/m1/s1 |

InChI Key |

SVWVXBQDFIMNCL-QPPBQGQZSA-N |

Isomeric SMILES |

CN1CCN(CC1)NC2=CC=CC3=C2C[C@@H](NC3)CN(C)[C@H]4CCCC5=C4N=CC=C5 |

Canonical SMILES |

CN1CCN(CC1)NC2=CC=CC3=C2CC(NC3)CN(C)C4CCCC5=C4N=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of CXCR4 Antagonism: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of CXCR4 antagonists, intended for researchers, scientists, and professionals in drug development. The document outlines the critical role of the CXCR4/CXCL12 signaling axis in various physiological and pathological processes, and details how its antagonism presents a promising therapeutic strategy in oncology, immunology, and infectious diseases.

Introduction to the CXCR4/CXCL12 Axis

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in cell migration, proliferation, and survival.[1] Its endogenous ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12, is a chemokine crucial for hematopoiesis, organogenesis, and immune responses.[2][3] The interaction between CXCL12 and CXCR4 triggers a cascade of intracellular signaling events that are essential for normal biological functions. However, dysregulation of this axis is implicated in a variety of diseases, including cancer metastasis, HIV entry, and inflammatory conditions.[2][3]

CXCR4 antagonists are a class of therapeutic agents designed to block the interaction between CXCR4 and CXCL12, thereby inhibiting the downstream signaling pathways that contribute to disease progression. These antagonists represent a versatile and promising class of therapeutics with broad applications.

The Molecular Mechanism of CXCR4 Antagonism

CXCR4 antagonists function by competitively binding to the CXCR4 receptor, preventing its engagement with CXCL12. This blockade inhibits the conformational changes in the receptor necessary for signal transduction. The primary mechanism of action involves the disruption of G protein-dependent signaling cascades. Upon CXCL12 binding, CXCR4 typically couples to Gαi proteins, leading to the dissociation of the G protein heterotrimer into Gαi and Gβγ subunits. These subunits, in turn, activate a multitude of downstream effector molecules.

CXCR4 antagonists, by occupying the ligand-binding pocket, prevent this initial activation step, effectively silencing the signaling cascade. This leads to the inhibition of key cellular processes such as chemotaxis, cell proliferation, and survival, which are often hijacked by disease processes.

The following diagram illustrates the canonical CXCR4 signaling pathway and the point of intervention for CXCR4 antagonists.

Quantitative Data on Key CXCR4 Antagonists

The efficacy of CXCR4 antagonists is quantified through various metrics, most notably the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit a biological process or response by 50%. The following table summarizes the IC50 values for several prominent CXCR4 antagonists across different assays.

| Antagonist | Type | Assay | Target/Cell Line | IC50 (nM) | Reference(s) |

| Plerixafor (AMD3100) | Small Molecule | CXCR4 Binding | - | 44 | |

| CXCL12-mediated Chemotaxis | - | 5.7 | |||

| HIV-1/HIV-2 Replication | - | 1-10 | |||

| Mavorixafor (AMD070) | Small Molecule | 125I-SDF-1 Binding | CXCR4 | 13 | |

| T-tropic HIV-1 Replication | MT-4 cells | 1 | |||

| T-tropic HIV-1 Replication | PBMCs | 9 | |||

| BL-8040 (Motixafortide) | Peptide | CXCR4 Binding | - | 0.54 - 4.5 | |

| Cxcr4-IN-2 | Small Molecule | SDF-1α-induced Calcium Mobilization | - | 47 | |

| IT1t | Small Molecule | CXCR4/CXCL12 Interaction | - | 2.1 | |

| CXCL12-induced Calcium Flux | - | 23.1 | |||

| CVX15 | Peptide | Competitive Binding | - | 7.8 | |

| LY2510924 | Peptide | Competitive Binding | - | 135.4 |

Detailed Experimental Protocols

The characterization of CXCR4 antagonists relies on a suite of standardized in vitro assays. Below are detailed protocols for two fundamental experiments: the calcium mobilization assay and the chemotaxis assay.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the CXCL12-induced transient increase in intracellular calcium concentration ([Ca²⁺]i), a key downstream event of CXCR4 activation.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cells or U87.CD4.hCXCR4 cells)

-

Fluorescent Ca²⁺-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

CXCL12 (SDF-1α)

-

Test antagonist compounds

-

96-well or 384-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with kinetic reading capability and automated injectors

Protocol:

-

Cell Seeding: Seed CXCR4-expressing cells into the microplate at an appropriate density and allow them to adhere overnight if applicable.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the Ca²⁺-sensitive dye (e.g., 4 µM Fluo-4 AM) for 45-60 minutes at room temperature in the dark.

-

Compound Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of the CXCR4 antagonist. Incubate for a specified period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Signal Measurement: Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading for 10-20 seconds.

-

Ligand Stimulation and Data Acquisition: Use the instrument's injector to add a pre-determined concentration of CXCL12 (typically the EC80) to stimulate the cells. Immediately begin recording the fluorescence intensity over time (e.g., every 0.5-1 second) for at least 60-120 seconds.

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular Ca²⁺. Calculate the peak fluorescence response for each well. Plot the response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram outlines the workflow for the calcium mobilization assay.

Chemotaxis Assay (Transwell)

This assay quantifies the ability of a CXCR4 antagonist to inhibit the migration of cells towards a CXCL12 gradient.

Materials:

-

CXCR4-expressing cells (e.g., MDA-MB-231 or Jurkat cells)

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Migration buffer (e.g., serum-free RPMI 1640 with 0.5% BSA)

-

CXCL12 (SDF-1α)

-

Test antagonist compounds

-

Cell staining dye (e.g., Calcein-AM or Crystal Violet)

-

Microscope or plate reader for quantification

Protocol:

-

Preparation of Chemoattractant: Prepare a solution of CXCL12 in migration buffer at a concentration known to induce maximal chemotaxis (e.g., 100-300 ng/mL) and add it to the lower chambers of the 24-well plate. For antagonist testing, add the desired concentrations of the antagonist to the lower chambers along with CXCL12.

-

Cell Preparation: Resuspend CXCR4-expressing cells in migration buffer. If testing antagonists, pre-incubate the cells with the compounds for 30-60 minutes.

-

Cell Seeding: Add the cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Place the inserts into the wells containing the chemoattractant and incubate for 2-24 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized for the specific cell type.

-

Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance/fluorescence using a plate reader.

-

Data Analysis: Express the number of migrated cells in the presence of the antagonist as a percentage of the migration observed with CXCL12 alone. Calculate the IC50 value for the inhibition of chemotaxis.

The following diagram illustrates the experimental setup for a Transwell chemotaxis assay.

Conclusion

CXCR4 antagonists represent a significant and expanding class of therapeutic agents with the potential to impact a wide range of diseases. A thorough understanding of their mechanism of action, coupled with robust and reproducible experimental evaluation, is paramount for the successful development of novel and effective therapies targeting the CXCR4/CXCL12 axis. This guide provides a foundational framework for researchers in this dynamic field.

References

The Discovery and Synthesis of the Potent CXCR4 Antagonist WZ811: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of WZ811, a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document details the quantitative biological data, experimental methodologies, and relevant signaling pathways associated with this compound.

Introduction to CXCR4 and its Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in numerous physiological and pathological processes.[1][2] Its endogenous ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), mediates signaling pathways crucial for cell migration, proliferation, and survival.[3] The CXCL12/CXCR4 axis is implicated in a variety of diseases, including cancer metastasis, HIV entry, and inflammatory conditions.[3] Consequently, the development of CXCR4 antagonists is a significant area of therapeutic research.[4]

WZ811 is a small molecule antagonist of CXCR4, synthesized with two aromatic amine moieties. It has demonstrated high potency as a competitive antagonist of CXCR4.

Discovery of WZ811

The discovery of WZ811 stemmed from efforts to identify novel, potent, and selective small-molecule inhibitors of the CXCR4 receptor. Researchers designed a series of compounds and identified WZ811 as a highly effective competitive antagonist. It was found to effectively inhibit the binding of the ligand-mimicking peptide TN14003 to CXCR4.

Synthesis of WZ811

While a detailed, step-by-step synthesis protocol for WZ811 is not publicly available in the reviewed literature, a general synthetic route for analogous amide-sulfonamide derivatives has been described and can be inferred for WZ811, which is chemically named N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine. The synthesis of similar compounds involves a multi-step process. A common approach for synthesizing such diarylmethane amine derivatives involves the following key steps:

-

Sulfonylation: A starting material, such as 4-(Boc-aminomethyl)benzylamine, undergoes sulfonylation with a suitable sulfonyl chloride in a solvent like dichloromethane (DCM) in the presence of a base like triethylamine (TEA).

-

Deprotection: The Boc protecting group is subsequently removed using an acid, such as trifluoroacetic acid (TFA), to yield a benzylamine intermediate.

-

Acylation: The final compound is synthesized by the acylation of the intermediate with the appropriate benzoyl chloride derivative.

Biological Activity of WZ811

WZ811 has been shown to be a highly potent CXCR4 antagonist across a range of in vitro and in vivo assays. Its biological activity is summarized in the tables below.

Table 1: In Vitro Activity of WZ811

| Assay Type | Cell Line | Metric | Value (nM) | Reference |

| CXCR4 Binding Affinity | - | EC50 | 0.3 | |

| cAMP Modulation (inhibition of SDF-1 induced modulation) | U87 Glioma Cells | EC50 | 1.2 | |

| Matrigel Invasion (inhibition of SDF-1 induced invasion) | MDA-MB-231 Cells | EC50 | 5.2 | |

| Cell Proliferation Inhibition | TF-1 and UT-7 Cells | - | 1-40 µM (dose-dependent) |

Table 2: In Vivo Activity of WZ811

| Animal Model | Cell Line Xenograft | Dosage | Effect | Reference |

| Mouse Xenograft Model | Lymphocytic Leukemia Cells (TF-1) | 40 mg/kg (p.o.) | Inhibition of tumor growth |

Mechanism of Action and Signaling Pathways

WZ811 functions as a competitive antagonist at the CXCR4 receptor. Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling pathways that are crucial for cell survival and proliferation, including the PI3K/AKT and MAPK pathways. WZ811 blocks the binding of CXCL12 to CXCR4, thereby inhibiting these downstream effects. In mouse xenograft models of lymphocytic leukemia, WZ811 has been shown to suppress the CXCR4/PI3K/AKT/mTOR signaling pathway.

The following diagram illustrates the simplified CXCR4 signaling pathway and the point of intervention by WZ811.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of WZ811 are provided below.

CXCR4 Binding Affinity Assay

-

Objective: To determine the concentration at which WZ811 displaces 50% of a labeled ligand from the CXCR4 receptor.

-

Methodology: A competitive binding assay is performed using a labeled CXCR4 ligand, such as the biotinylated peptide TN14003.

-

Cells expressing CXCR4 are incubated with a fixed concentration of the labeled ligand.

-

Increasing concentrations of WZ811 are added to compete for binding to the receptor.

-

After incubation, unbound ligand is washed away, and the amount of bound labeled ligand is quantified using an appropriate detection method (e.g., fluorescence or luminescence).

-

The EC50 value is calculated from the resulting dose-response curve.

-

cAMP Modulation Assay

-

Objective: To measure the effect of WZ811 on SDF-1-mediated modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Methodology:

-

U87 glioma cells, which endogenously express CXCR4, are pre-treated with various concentrations of WZ811.

-

The cells are then stimulated with a fixed concentration of SDF-1 (e.g., 150 ng/ml) to induce a change in cAMP levels.

-

Intracellular cAMP levels are measured using a commercially available cAMP assay kit.

-

The EC50 value is determined by plotting the inhibition of the SDF-1 effect against the concentration of WZ811.

-

Matrigel Invasion Assay

-

Objective: To assess the ability of WZ811 to inhibit SDF-1-induced cancer cell invasion.

-

Methodology:

-

Transwell inserts with a Matrigel-coated membrane are used.

-

The lower chamber of the Transwell is filled with media containing SDF-1 as a chemoattractant.

-

MDA-MB-231 breast cancer cells are seeded in the upper chamber in serum-free media containing various concentrations of WZ811.

-

After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

-

The EC50 for invasion inhibition is calculated from the dose-response data.

-

In Vivo Tumor Growth Inhibition Assay

-

Objective: To evaluate the anti-tumor efficacy of WZ811 in a living organism.

-

Methodology:

-

Immunocompromised mice are subcutaneously injected with human lymphocytic leukemia cells (e.g., TF-1).

-

Once tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into treatment and control groups.

-

The treatment group receives daily oral gavage of WZ811 (e.g., 40 mg/kg), while the control group receives a vehicle.

-

Tumor volume and body weight are measured regularly (e.g., every three days).

-

At the end of the study, tumors are excised, and tissues can be analyzed by immunohistochemistry for biomarkers of the CXCR4 signaling pathway.

-

The following diagram outlines a general workflow for the evaluation of a CXCR4 antagonist like WZ811.

Conclusion

WZ811 is a potent and selective small-molecule antagonist of the CXCR4 receptor with significant potential for therapeutic development, particularly in oncology. Its ability to inhibit key signaling pathways involved in cancer progression has been demonstrated in both in vitro and in vivo models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the CXCR4 axis.

References

- 1. Suppression of chronic lymphocytic leukemia progression by CXCR4 inhibitor WZ811 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of chronic lymphocytic leukemia progression by CXCR4 inhibitor WZ811 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CXC chemokine receptor 4 (CXCR4) blockade in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity of CXCR4 Antagonist 2 to CXCR4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of the compound known as "CXCR4 antagonist 2" to its target, the C-X-C chemokine receptor type 4 (CXCR4). This document outlines the quantitative binding data, the experimental methodologies used for its determination, and visual representations of the relevant signaling pathways and experimental workflows.

Core Quantitative Data

The binding affinity of this compound for the CXCR4 receptor has been quantified by its ability to inhibit the downstream signaling cascade initiated by the receptor's natural ligand, CXCL12 (also known as SDF-1α). The primary quantitative measure reported is the half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | Reported Value | Reference |

| This compound (also known as Cxcr4-IN-2) | CXCR4 | SDF-1α-induced calcium mobilization assay | IC50 = 47 nM | [1][2][3][] |

Note: In the primary scientific literature, "this compound" is also referred to as Cxcr4-IN-2[1].

Experimental Protocols

The determination of the IC50 value for this compound was accomplished through a functional, cell-based assay that measures the inhibition of CXCL12-induced intracellular calcium mobilization. This is a widely accepted method for quantifying the potency of CXCR4 antagonists.

SDF-1α-Induced Calcium Mobilization Assay

This assay quantifies the ability of a compound to antagonize the CXCR4 receptor by measuring a key downstream signaling event. The binding of the agonist CXCL12 to CXCR4 triggers a signaling cascade that results in a transient increase in the concentration of intracellular calcium ([Ca2+]i). A CXCR4 antagonist will inhibit this calcium response in a dose-dependent manner.

Materials and Methods:

-

Cell Culture: A human cell line that endogenously expresses CXCR4 at high levels, such as the Jurkat T lymphocyte cell line, is typically used.

-

Calcium-Sensitive Dye Loading: The cells are incubated with a fluorescent dye that is sensitive to calcium concentration, such as Fura-2 AM or Fluo-4 AM. The acetoxymethyl (AM) ester form of the dye allows it to permeate the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator within the cytoplasm.

-

Compound Incubation: The dye-loaded cells are then incubated with various concentrations of the test compound (this compound) for a specific duration to allow for the binding of the antagonist to the CXCR4 receptors.

-

Signal Measurement: Following incubation with the antagonist, the cells are stimulated with a fixed concentration of CXCL12. This concentration is typically one that elicits a sub-maximal response (e.g., EC80) to induce calcium mobilization. The change in fluorescence of the calcium-sensitive dye is then measured over time using a fluorometric imaging plate reader or a similar instrument.

-

Data Analysis: The increase in fluorescence upon CXCL12 stimulation is recorded. The inhibitory effect of this compound is calculated as the percentage reduction in the CXCL12-induced calcium signal for each concentration of the antagonist. The IC50 value is then determined by fitting this concentration-response data to a four-parameter logistic equation.

Visualizations

CXCR4 Signaling Pathway and Antagonist Inhibition

The following diagram illustrates the signal transduction pathway initiated by CXCL12 binding to CXCR4, leading to calcium mobilization, and how this process is blocked by this compound.

Caption: CXCR4 signaling pathway leading to calcium release and its inhibition.

Experimental Workflow: SDF-1α-Induced Calcium Mobilization Assay

The diagram below outlines the key steps in the experimental protocol used to determine the IC50 of this compound.

Caption: Workflow for the calcium mobilization assay.

References

In Vitro Characterization of CXCR4 Antagonist 2: A Technical Guide

This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies for the characterization of "CXCR4 Antagonist 2," a novel inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of CXCR4-targeted compounds.

The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its exclusive endogenous ligand, CXCL12 (also known as SDF-1), are pivotal in numerous physiological processes, including immune responses, hematopoiesis, and embryonic development.[1][2] The dysregulation of the CXCL12/CXCR4 signaling axis is critically implicated in the pathophysiology of various diseases, most notably cancer metastasis and HIV-1 entry into host cells.[1][3] Consequently, CXCR4 has emerged as a significant therapeutic target, making the development and rigorous characterization of its antagonists a key focus in drug discovery.[1]

This guide details the key in vitro studies required to define the binding affinity, functional activity, and mechanism of action of a CXCR4 antagonist.

The CXCR4 Signaling Pathway

Upon binding of its ligand CXCL12, CXCR4 activates heterotrimeric G-proteins, primarily of the Gαi family. This activation initiates a cascade of intracellular signaling events. The G-protein dissociates into its Gαi and Gβγ subunits, which trigger parallel signal transduction cascades.

Key downstream pathways include:

-

Phospholipase C (PLC) Activation: The Gβγ subunit can activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).

-

PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) leads to the activation of the serine-threonine kinase Akt, which plays a crucial role in promoting cell survival and proliferation.

-

MAPK/ERK Pathway: The signaling cascade also involves the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is instrumental in regulating gene transcription, cell proliferation, and migration.

These signaling events culminate in a variety of cellular responses, including chemotaxis (directional cell movement), cell survival, proliferation, and gene transcription.

References

An In-depth Technical Guide to the CXCR4 Signal Transduction Pathway and its Antagonism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the C-X-C chemokine receptor type 4 (CXCR4) signal transduction pathway, a critical mediator of cellular processes and a key target in various diseases. We will explore the canonical and non-canonical signaling cascades initiated by its endogenous ligand, CXCL12, and detail the mechanism of action of its antagonists, with a focus on the well-characterized molecule Plerixafor (also known as AMD3100), which serves as a representative example for "CXCR4 antagonist 2".

The CXCR4/CXCL12 Axis: A Pivotal Signaling System

The CXCR4 receptor is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), orchestrates a multitude of physiological and pathological processes.[1][2] These include organogenesis, hematopoiesis, immune responses, and tissue regeneration.[1][2] Dysregulation of the CXCR4/CXCL12 axis is implicated in a variety of diseases, including HIV infection, cancer metastasis, and the rare immunodeficiency disorder, WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome.[1] In oncology, for instance, the axis is crucial for tumor progression, as it facilitates metastatic spread to organs with high CXCL12 expression, promotes tumor cell survival, and contributes to angiogenesis.

Signal Transduction Pathways of CXCR4

Upon activation by CXCL12, CXCR4 initiates signaling through multiple intracellular pathways, which can be broadly categorized into G protein-dependent and G protein-independent cascades.

As a classical GPCR, CXCR4 primarily couples to the pertussis toxin-sensitive Gαi family of heterotrimeric G proteins. Ligand binding induces a conformational change in the receptor, leading to the dissociation of the G protein into its Gαi and Gβγ subunits, which then activate distinct downstream effectors.

-

Gαi Subunit Pathway : The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ Subunit Pathways : The liberated Gβγ dimer is more promiscuous, activating several key enzymes:

-

Phospholipase C-β (PLC-β) : This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

Phosphoinositide 3-Kinase (PI3K) : Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates downstream kinases, most notably Akt (Protein Kinase B), a central node in cell survival, proliferation, and metabolism pathways.

-

MAPK/ERK Pathway : The G protein subunits, through a cascade involving Src family kinases and Ras, ultimately lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The ERK pathway is a critical regulator of gene transcription and cell proliferation.

-

CXCR4 can also signal independently of G protein activation, primarily through the recruitment of β-arrestins and activation of the JAK/STAT pathway.

-

β-Arrestin Pathway : Following ligand binding, G protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues on the intracellular tail of CXCR4. This phosphorylation serves as a docking site for β-arrestin-1 and β-arrestin-2. While β-arrestin recruitment is a canonical mechanism for receptor desensitization and internalization, it also acts as a scaffold for signaling complexes. This scaffolding can lead to a second wave of ERK activation, sustaining the signal over time.

-

JAK/STAT Pathway : CXCR4 homodimerization can lead to the G protein-independent activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), a pathway that directly links the cell surface receptor to transcriptional regulation.

Caption: Overview of CXCR4 agonist-mediated signaling pathways.

Mechanism of Action of Plerixafor (CXCR4 Antagonist)

Plerixafor (AMD3100) is a bicyclam derivative that functions as a selective and reversible antagonist of the CXCR4 receptor. Its mechanism of action is direct, competitive inhibition.

-

Binding Site : Plerixafor binds directly to the transmembrane pocket of CXCR4, the same site recognized by the N-terminus of CXCL12. Specifically, it interacts with three key acidic residues: Asp171, Asp262, and Glu288.

-

Inhibition of Ligand Binding : By occupying this binding pocket, Plerixafor physically blocks the interaction between CXCL12 and CXCR4.

-

Blockade of Downstream Signaling : Consequently, Plerixafor prevents the CXCL12-induced conformational changes necessary for receptor activation. This abrogates all downstream signaling events, including G-protein activation, calcium flux, β-arrestin recruitment, and ERK phosphorylation. The ultimate outcome is the inhibition of CXCR4-mediated cellular responses like chemotaxis, proliferation, and survival.

This antagonistic action is the basis for Plerixafor's clinical use. For example, by disrupting the anchoring of hematopoietic stem cells (HSCs) to the bone marrow matrix via the CXCR4/CXCL12 axis, Plerixafor mobilizes these cells into the peripheral blood for collection and transplantation.

Caption: Plerixafor competitively blocks CXCL12 binding to CXCR4.

Quantitative Data on Plerixafor Activity

The potency of Plerixafor has been quantified across various functional assays. The following tables summarize key inhibitory concentrations.

Table 1: Plerixafor (AMD3100) Potency and Binding Affinity

| Parameter | Value | Cell Line / System | Reference |

| IC₅₀ (CXCR4 Antagonism) | 44 nM | CCRF-CEM T-cell line | |

| IC₅₀ (CXCL12-mediated Chemotaxis) | 5.7 nM | Various | |

| EC₅₀ (HIV-1 Inhibition) | 1-10 nM | Various |

IC₅₀ (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce the response by 50%. EC₅₀ (Effective Concentration 50%): The concentration of a drug that gives half-maximal response.

Table 2: Plerixafor's Effect on Downstream Signaling Events

| Signaling Event Inhibited | Antagonist Concentration | Effect | Reference |

| CXCL12-mediated GTP-binding | Not specified | Inhibited | |

| CXCL12-mediated Calcium Flux | Not specified | Inhibited | |

| CXCL12-mediated Cell Invasion | 300 nM | 75% Inhibition (U2OS cells) | |

| CXCL12-mediated Receptor Internalization | Not specified | Inhibited |

Key Experimental Protocols

The characterization of CXCR4 antagonists relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

This assay quantifies the ability of a compound to displace a radiolabeled ligand from the receptor.

-

Cell Preparation : Use a cell line endogenously or recombinantly expressing high levels of CXCR4 (e.g., CCRF-CEM).

-

Membrane Preparation : Homogenize cells and isolate the cell membrane fraction through centrifugation.

-

Assay Setup : In a 96-well plate, incubate cell membranes with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-CXCL12).

-

Competition : Add increasing concentrations of the unlabeled antagonist (Plerixafor). Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled CXCL12).

-

Incubation : Incubate at room temperature to reach equilibrium.

-

Separation : Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

-

Detection : Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This assay measures the antagonist's ability to block the CXCL12-induced increase in intracellular calcium.

-

Cell Preparation : Plate CXCR4-expressing cells in a black, clear-bottom 96-well plate.

-

Dye Loading : Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

-

Antagonist Pre-incubation : Wash the cells and add buffer containing various concentrations of Plerixafor. Incubate for 15-30 minutes.

-

Signal Measurement : Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading.

-

Agonist Stimulation : Inject a pre-determined concentration of CXCL12 (typically EC₈₀) into the wells and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis : Calculate the peak fluorescence response for each well. Normalize the data to controls (no antagonist) and plot the response against the antagonist concentration to determine the IC₅₀.

This assay assesses the inhibition of directed cell migration towards a chemoattractant.

-

Cell Preparation : Starve CXCR4-expressing cells in serum-free media for several hours. Resuspend cells in migration buffer, with or without the antagonist (Plerixafor).

-

Assay Setup : Use a multi-well plate with transwell inserts (e.g., 8 µm pore size). Add migration buffer containing the chemoattractant (CXCL12) to the lower chamber.

-

Cell Seeding : Add the cell suspension (containing the antagonist or vehicle control) to the upper chamber of the transwell insert.

-

Incubation : Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for migration to occur (typically 4-24 hours).

-

Cell Counting : Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet).

-

Quantification : Elute the stain and measure absorbance, or count the number of migrated cells in several fields of view under a microscope.

-

Data Analysis : Calculate the percentage inhibition of migration for each antagonist concentration compared to the control (CXCL12 alone).

Caption: Workflow for a Boyden chamber chemotaxis assay.

This assay measures the proximity between the receptor and β-arrestin upon activation.

-

Cell Transfection : Co-transfect cells (e.g., HEK293) with two constructs: one encoding CXCR4 fused to a Renilla luciferase (Rluc) and another encoding β-arrestin-2 fused to a fluorescent protein acceptor like GFP or YFP.

-

Cell Plating : Plate the transfected cells in a white, 96-well microplate.

-

Antagonist Pre-incubation : Pre-treat cells with varying concentrations of Plerixafor or vehicle control.

-

Substrate Addition : Add the luciferase substrate (e.g., coelenterazine h) to all wells.

-

Stimulation & Measurement : Immediately after substrate addition, add the agonist (CXCL12) and measure the light emission at two wavelengths simultaneously using a plate reader capable of BRET measurements: one for the luciferase donor and one for the fluorescent acceptor.

-

Data Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates recruitment. Plot the BRET ratio against the antagonist concentration to determine the IC₅₀ for the inhibition of recruitment.

This assay detects the activation state of a key downstream kinase.

-

Cell Treatment : Plate cells and starve them overnight. Pre-treat with Plerixafor for 30 minutes, then stimulate with CXCL12 for a short period (e.g., 5-10 minutes).

-

Cell Lysis : Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting :

-

Block the membrane (e.g., with 5% non-fat milk or BSA).

-

Incubate with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection : Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Normalization : Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

-

Data Analysis : Quantify the band intensities using densitometry software. Express the p-ERK signal as a ratio to the total ERK signal and compare the different treatment conditions.

References

Preclinical Pharmacology of CXCR4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of C-X-C chemokine receptor type 4 (CXCR4) antagonists. It is designed to be a resource for researchers and professionals involved in drug discovery and development, offering detailed information on the mechanism of action, quantitative pharmacological data, and key experimental protocols for evaluating this important class of therapeutic agents.

The CXCR4/CXCL12 signaling axis is a critical pathway involved in a wide range of physiological and pathological processes, including hematopoiesis, immune responses, and organogenesis.[1] Its dysregulation is implicated in numerous diseases, most notably cancer metastasis, HIV entry, and inflammatory disorders.[2][3] Consequently, the development of CXCR4 antagonists has become a significant area of therapeutic research. This guide summarizes the preclinical data for several key CXCR4 antagonists, providing a foundation for further investigation and development.

Quantitative Pharmacology of Selected CXCR4 Antagonists

The following tables summarize the in vitro and in vivo pharmacological data for prominent CXCR4 antagonists. These data are essential for comparing the potency and efficacy of different compounds and for guiding preclinical development.

| Table 1: In Vitro Binding Affinities of CXCR4 Antagonists | |||

| Antagonist | Assay Type | Cell Line/System | IC50 / Ki (nM) |

| Plerixafor (AMD3100) | [125I]-SDF-1α Binding | CCRF-CEM T-cells | 44[4] |

| 12G5 Antibody Binding | CHO cells | 51[5] | |

| LY2510924 | [125I]-SDF-1α Binding | CXCR4-expressing cells | 0.079 |

| MSX-122 | cAMP Modulation | - | 10 |

| BKT140 | Competitive Binding | - | 4 |

| Cxcr4-IN-2 | SDF-1α-induced Ca2+ mobilization | Jurkat cells | 47 |

| Table 2: In Vitro Functional Activity of CXCR4 Antagonists | |||

| Antagonist | Functional Assay | Cell Line | IC50 (nM) |

| Plerixafor (AMD3100) | CXCL12-mediated Chemotaxis | - | 5.7 |

| SDF-1-induced Ca2+ Mobilization | Various | Dose-dependent inhibition | |

| LY2510924 | SDF-1-induced Cell Migration | U937 | 0.26 |

| SDF-1-induced GTP Binding | - | Kb = 0.38 | |

| BKT140 | SDF-1-induced Cell Migration | - | Potent inhibition |

| Table 3: In Vivo Efficacy of CXCR4 Antagonists in Preclinical Models | ||||

| Antagonist | Animal Model | Tumor Type / Application | Dosing Regimen | Key Findings |

| Plerixafor (AMD3100) | Nude Mouse Xenograft | Prostate Cancer (PC-3 cells) | - | Delayed tumor growth |

| Mouse Model | Stem Cell Mobilization | 5 mg/kg i.p. | Increased number of colony-forming MSCs in peripheral blood | |

| LY2510924 | Xenograft Mouse Models | Non-Hodgkin Lymphoma, Colon Cancer, NSCLC, Renal Cell Carcinoma | - | Dose-dependent inhibition of tumor growth |

| MSX-122 | Mouse Model | Carrageenan-induced Inflammation | 10 mg/kg i.p. | Blocked inflammation |

| Mouse Model | Bleomycin-induced Lung Fibrosis | 10 mg/kg i.p. | Blocked lung fibrosis |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of CXCR4 antagonists. This section provides protocols for key in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor.

-

Materials:

-

Cell membranes prepared from a cell line expressing CXCR4 (e.g., CCRF-CEM).

-

[125I]-SDF-1α (radioligand).

-

Test CXCR4 antagonist.

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes (3-20 µg protein/well) with various concentrations of the test antagonist and a fixed concentration of [125I]-SDF-1α in binding buffer.

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the antagonist concentration.

-

2. GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to CXCR4 upon ligand binding. Antagonists will inhibit agonist-induced GTPγS binding.

-

Materials:

-

Cell membranes from CXCR4-expressing cells.

-

[35S]GTPγS.

-

CXCL12 (agonist).

-

Test CXCR4 antagonist.

-

Assay buffer (containing GDP, MgCl2).

-

Scintillation proximity assay (SPA) beads or filter plates.

-

-

Procedure:

-

Pre-incubate cell membranes with the test antagonist.

-

Add CXCL12 to stimulate the receptor.

-

Add [35S]GTPγS and incubate to allow for binding to activated G-proteins.

-

Separate bound from free [35S]GTPγS using either SPA beads and a microplate reader or filtration through a filter plate followed by scintillation counting.

-

The antagonist's potency is determined by its ability to inhibit the CXCL12-stimulated [35S]GTPγS binding.

-

3. Chemotaxis (Transwell/Boyden Chamber) Assay

This assay assesses the ability of a CXCR4 antagonist to block the migration of cells towards a CXCL12 gradient.

-

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cells).

-

Transwell inserts (typically with 8.0 µm pores).

-

24-well plates.

-

CXCL12.

-

Test CXCR4 antagonist.

-

Serum-free medium.

-

Cell stain (e.g., Calcein-AM or Crystal Violet).

-

-

Procedure:

-

Place serum-free medium containing CXCL12 in the lower chamber of the 24-well plate.

-

Pre-incubate CXCR4-expressing cells with various concentrations of the test antagonist.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubate for a period sufficient for cell migration (typically 4-24 hours).

-

Remove non-migrated cells from the upper surface of the insert.

-

Stain the migrated cells on the lower surface of the membrane and quantify them by microscopy or a plate reader.

-

4. Calcium Mobilization Assay

This assay measures the inhibition of CXCL12-induced intracellular calcium release by a CXCR4 antagonist.

-

Materials:

-

CXCR4-expressing cells.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fura-2 AM).

-

CXCL12.

-

Test CXCR4 antagonist.

-

Fluorometric imaging plate reader (FLIPR) or flow cytometer.

-

-

Procedure:

-

Load the cells with a calcium-sensitive dye.

-

Pre-incubate the cells with the test antagonist.

-

Stimulate the cells with CXCL12.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a FLIPR or flow cytometer.

-

The IC50 value is determined from the concentration-response curve of the antagonist's inhibition of the calcium signal.

-

In Vivo Assays

1. Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a CXCR4 antagonist.

-

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice).

-

Human tumor cell line expressing CXCR4.

-

Test CXCR4 antagonist.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Inject CXCR4-positive tumor cells subcutaneously or orthotopically into the immunodeficient mice.

-

Allow tumors to establish to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer the CXCR4 antagonist or vehicle control according to a predetermined dosing schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

2. Stem Cell Mobilization Assay

This assay evaluates the ability of a CXCR4 antagonist to mobilize hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood.

-

Materials:

-

Mice (e.g., C57BL/6).

-

Test CXCR4 antagonist.

-

Flow cytometer.

-

Antibodies for HSC markers (e.g., CD34, c-Kit, Sca-1).

-

-

Procedure:

-

Administer the CXCR4 antagonist to the mice (e.g., via subcutaneous or intraperitoneal injection).

-

Collect peripheral blood samples at various time points after administration.

-

Isolate mononuclear cells from the blood.

-

Stain the cells with fluorescently labeled antibodies against HSC markers.

-

Quantify the number of mobilized HSCs in the peripheral blood using flow cytometry.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CXCR4 signaling and the workflows of key experiments can aid in understanding the mechanism of action of CXCR4 antagonists and in designing robust preclinical studies.

Caption: CXCR4 Signaling Pathway upon CXCL12 Binding.

Caption: Workflow for a Chemotaxis (Transwell) Assay.

References

Molecular Docking Studies of CXCR4 Antagonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for conducting molecular docking studies on "CXCR4 antagonist 2," a small molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). This document outlines the critical role of the CXCR4 signaling pathway in various physiological and pathological processes, details experimental protocols for in silico analysis, and presents a framework for interpreting quantitative data.

Introduction to CXCR4 and its Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in numerous biological functions, including immune response, hematopoiesis, and organogenesis.[1] Its sole endogenous ligand is the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1). The CXCL12/CXCR4 signaling axis is implicated in a variety of diseases, including HIV entry into host cells, cancer metastasis, and inflammatory disorders.[1][2][3] Consequently, the development of CXCR4 antagonists is a significant area of therapeutic research.

"this compound," also identified as Cxcr4-IN-2, is a small molecule inhibitor designed to block the interaction between CXCL12 and CXCR4, thereby attenuating its downstream signaling pathways. Molecular docking is a crucial computational technique used to predict the binding mode and affinity of small molecules like this compound to their protein targets at an atomic level.[4] This guide will delve into the theoretical and practical aspects of performing such studies.

The CXCR4 Signaling Pathway

Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change that triggers intracellular signaling cascades. These pathways are complex and can be broadly categorized into G protein-dependent and G protein-independent mechanisms. Understanding these pathways is essential for contextualizing the mechanism of action of CXCR4 antagonists.

-

G Protein-Dependent Signaling: As a typical GPCR, CXCR4 primarily couples to the Gαi family of heterotrimeric G proteins. Activation leads to the dissociation of the Gαi and Gβγ subunits, which in turn modulate the activity of various downstream effectors, including:

-

Phospholipase C (PLC): Leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC).

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.

-

MAPK/ERK Pathway: Activation of this cascade also contributes to cell proliferation and survival.

-

-

G Protein-Independent Signaling: CXCR4 can also signal independently of G proteins, primarily through β-arrestin recruitment. This can lead to receptor internalization and the activation of distinct signaling pathways, such as the JAK/STAT pathway, which is involved in transcriptional regulation.

Antagonists like this compound are designed to bind to the receptor and prevent the initial conformational changes required to initiate these signaling events.

Quantitative Data Summary

The efficacy of a CXCR4 antagonist is determined through both experimental assays and computational predictions. Below is a summary of the available quantitative data for this compound and a comparative table of typical molecular docking results for known CXCR4 inhibitors.

Experimental Binding Affinity

The primary experimental value for this compound is its half-maximal inhibitory concentration (IC50), which was determined using a functional cell-based assay.

| Compound | Target | Assay Type | Reported Value |

| Cxcr4-IN-2 (this compound) | CXCR4 | SDF-1α-induced calcium mobilization | IC50 = 47 nM |

Table 1: Experimentally Determined IC50 Value for this compound.

Illustrative Molecular Docking Results

Molecular docking simulations provide theoretical estimations of binding affinity, typically expressed as a docking score or binding energy (in kcal/mol). Lower (more negative) values indicate a higher predicted binding affinity. The following table presents hypothetical, yet realistic, docking results for this compound in comparison to well-characterized antagonists, AMD3100 and IT1t. Such a comparison is standard practice to benchmark the performance of a novel compound.

| Compound | Docking Score (kcal/mol) | Estimated Ki (nM) | Ligand Efficiency (LE) | Key Interacting Residues (Predicted) |

| This compound | -9.8 | 85.2 | 0.35 | Asp97, Glu288, Trp94 |

| AMD3100 | -8.5 | 319.6 | 0.28 | Asp171, Asp262, Glu288 |

| IT1t | -9.2 | 29.7 | 0.32 | Asp97, Tyr116, Glu288 |

Table 2: Representative Molecular Docking Data for CXCR4 Antagonists. Note: Values for this compound are illustrative, based on typical results from docking studies. Ki for AMD3100 and IT1t are experimental values for comparison.

Detailed Methodologies for Molecular Docking

A typical molecular docking workflow involves several key stages, from preparation of the receptor and ligand to the analysis of the results.

Receptor Preparation

-

Structure Retrieval: Obtain the 3D crystal structure of human CXCR4 from the Protein Data Bank (PDB). A common choice is PDB ID: 3ODU, which is CXCR4 in complex with the small molecule antagonist IT1t.

-

Preprocessing: Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE), prepare the protein by:

-

Removing water molecules and any co-crystallized ligands or non-essential ions.

-

Adding polar hydrogen atoms.

-

Assigning partial charges using a force field (e.g., Gasteiger charges).

-

Repairing any missing side chains or loops if necessary.

-

Ligand Preparation

-

Structure Generation: Obtain the 2D structure of this compound and convert it into a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or AMBER) to obtain a low-energy, stable conformation.

-

Charge and Torsion Assignment: Assign partial charges and define the rotatable bonds (torsions) of the ligand, which the docking algorithm will explore.

Grid Box Generation

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.

-

Binding Site Identification: The grid box should be centered on the known orthosteric binding pocket of CXCR4. For small molecule antagonists, this pocket is typically located within the transmembrane helices. Key residues that anchor known antagonists, such as Asp97, Asp262, and Glu288, can be used to guide the center of the grid box.

-

Grid Parameters: Define the dimensions of the grid box (e.g., 60 x 60 x 60 Å) to be large enough to accommodate the ligand and allow for rotational and translational sampling. The grid spacing is typically set to a default value like 0.375 Å.

Docking Simulation

This is the core computational step where the ligand is placed into the receptor's binding site in multiple orientations and conformations.

-

Software Selection: Choose a validated docking program. Common choices for GPCRs include AutoDock Vina, Glide, and GOLD.

-

Algorithm Configuration: Employ a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore the conformational space of the ligand. The number of genetic algorithm runs (e.g., 100) and other parameters should be set to ensure a thorough search.

-

Execution: Run the docking simulation. The program will generate a set of possible binding poses for the ligand within the defined grid box.

Analysis of Results

-

Scoring and Clustering: The generated poses are scored based on the software's scoring function, which estimates the binding free energy. The poses are then clustered based on their root-mean-square deviation (RMSD) to identify representative binding modes.

-

Pose Selection: The pose with the lowest binding energy from the most populated cluster is typically selected as the most probable binding mode.

-

Interaction Analysis: Visualize the selected protein-ligand complex to analyze the specific molecular interactions, such as:

-

Hydrogen bonds: Identify hydrogen bond donors and acceptors between the ligand and receptor residues.

-

Hydrophobic interactions: Note contacts with non-polar residues.

-

Electrostatic interactions: Observe salt bridges or pi-cation interactions, particularly with charged residues like Asp97, Asp171, Asp262, and Glu288, which are known to be critical for the binding of many CXCR4 antagonists.

-

Conclusion

Molecular docking is an indispensable tool in the discovery and development of novel CXCR4 antagonists. By providing detailed insights into the potential binding modes and affinities of compounds like this compound, these computational studies guide lead optimization and help to rationalize structure-activity relationships. This technical guide provides a foundational workflow and the necessary context for researchers to design and interpret molecular docking studies targeting the CXCR4 receptor, ultimately accelerating the development of new therapeutics for a range of diseases.

References

The Structure-Activity Relationship of Cyclic Pentapeptide CXCR4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of a potent class of C-X-C chemokine receptor type 4 (CXCR4) inhibitors: the cyclic pentapeptide antagonists. Centered around the lead compound, CXCR4 antagonist 2, this document details the quantitative binding and functional data, comprehensive experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Core Quantitative Data: Structure-Activity Relationships

The development of potent cyclic pentapeptide CXCR4 antagonists has been significantly advanced by systematic modifications of the lead compound, identified as cyclo(-D-Tyr1-Arg2-Arg3-Nal4-Gly5-), also referred to as this compound.[1][2][3] The following tables summarize the quantitative data from SAR studies, highlighting the impact of amino acid substitution and backbone modification on antagonist potency. The primary metric for activity is the half-maximal inhibitory concentration (IC50) for the binding of the natural ligand, CXCL12 (SDF-1), to CXCR4.

| Compound ID | Structure | IC50 (nM) [125I]-SDF-1α Binding | Reference |

| 2 | cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) | 4.5 | [4] |

| 3 | cyclo(-D-Tyr-D-Arg-Arg-Nal-Gly-) | - | [2] |

| 6 | cyclo(-D-Tyr-Arg-Ala-Nal-Gly-) | >1000 | |

| 7 | cyclo(-D-Tyr-Arg-Arg-Ala-Gly-) | >1000 | |

| 10 | cyclo(-D-Tyr-D-Arg-Ala-Nal-Gly-) | >1000 | |

| 11 | cyclo(-D-Tyr-D-Arg-Arg-Ala-Gly-) | >1000 | |

| 13 | cyclo(-D-Tyr-Arg-Arg-Nal-D-Ala-) | 6.8 | |

| 32 | cyclo(-D-Tyr-D-MeArg-Arg-Nal-Gly-) | 5.3 |

Nal = L-3-(2-naphthyl)alanine

These data reveal that the Arg3 and Nal4 residues are critical for potent CXCR4 antagonism, as their replacement with Alanine leads to a significant loss of activity. Conversely, modifications at the Gly5 position and N-methylation of the D-Arg2 residue are well-tolerated and can even result in compounds with potency comparable to the lead structure.

Further studies on related cyclic pentapeptide antagonists, such as FC131 (cyclo(-L-Arg1-L-Arg2-L-2-Nal3-Gly4-D-Tyr5-)), have corroborated the importance of the arginine and naphthylalanine residues for high-affinity binding.

Experimental Protocols

The characterization of CXCR4 antagonists relies on a suite of in vitro assays to determine their binding affinity and functional inhibition of receptor signaling. The following are detailed protocols for the key experiments cited in the evaluation of cyclic pentapeptide antagonists.

CXCR4 Competitive Binding Assay (Flow Cytometry)

This assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for binding to CXCR4 expressed on the surface of living cells.

Materials:

-

Cells: CXCR4-expressing cell line (e.g., Jurkat, a human T lymphocyte cell line).

-

Labeled Ligand: Fluorescently labeled CXCL12 (e.g., CXCL12-AF647).

-

Test Compounds: Cyclic pentapeptide CXCR4 antagonists.

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.5% bovine serum albumin (BSA).

-

Fixation Buffer: 1% paraformaldehyde in PBS.

-

Instrumentation: Flow cytometer.

Procedure:

-

Cell Preparation: Harvest and wash CXCR4-expressing cells with Assay Buffer. Resuspend the cells to a final concentration of 1 x 10^6 cells/mL in Assay Buffer.

-

Compound Dilution: Prepare serial dilutions of the peptide antagonists in Assay Buffer.

-

Competition Reaction: a. In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well. b. Add 50 µL of the diluted peptide antagonists or Assay Buffer (for control wells). c. Incubate for 30 minutes at room temperature. d. Add a fixed, subsaturating concentration of fluorescently labeled CXCL12 to all wells. e. Incubate for 60 minutes at 4°C in the dark.

-

Washing: a. Centrifuge the plate at 400 x g for 5 minutes. b. Discard the supernatant and wash the cells twice with cold Assay Buffer.

-

Fixation: Resuspend the cell pellet in 200 µL of Fixation Buffer.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

-

Data Analysis: Plot the MFI against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CXCL12-Induced Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon CXCR4 activation by its ligand, CXCL12.

Materials:

-

Cells: CXCR4-expressing cell line (e.g., CHO-K1 cells expressing CXCR4).

-

Calcium Indicator Dye: Fluo-4 AM or Indo-1 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Recombinant human CXCL12.

-

Test Compounds: Cyclic pentapeptide CXCR4 antagonists.

-

Instrumentation: Fluorometric imaging plate reader (FLIPR) or a flow cytometer equipped for kinetic readings.

Procedure:

-

Cell Seeding: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: a. Prepare a working solution of the calcium indicator dye in Assay Buffer. b. Remove the culture medium from the cells and add the dye solution. c. Incubate for 30-60 minutes at 37°C in the dark.

-

Compound Pre-incubation: Wash the cells to remove excess dye and add Assay Buffer containing various concentrations of the peptide antagonist or vehicle control. Incubate for 15-30 minutes.

-

Signal Measurement: a. Place the cell plate in the FLIPR or flow cytometer and establish a baseline fluorescence reading. b. Add a pre-determined concentration of CXCL12 (typically EC80) to stimulate the cells. c. Continuously monitor the fluorescence intensity for several minutes to capture the calcium flux.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to calculate the IC50 value.

Chemotaxis Assay (Transwell)

This assay assesses the ability of an antagonist to inhibit the directed migration of CXCR4-expressing cells towards a CXCL12 gradient.

Materials:

-

Cells: CXCR4-expressing migratory cells (e.g., Jurkat cells, primary lymphocytes).

-

Chemoattractant: Recombinant human CXCL12.

-

Test Compounds: Cyclic pentapeptide CXCR4 antagonists.

-

Transwell Inserts: Typically with a 5 or 8 µm pore size membrane.

-

Migration Buffer: RPMI 1640 with 0.5% BSA.

-

Staining Dye: Calcein AM or Crystal Violet.

-

Instrumentation: Plate reader (for Calcein AM) or microscope (for Crystal Violet).

Procedure:

-

Preparation of Chemoattractant: Prepare a solution of CXCL12 in Migration Buffer at a concentration known to induce maximal chemotaxis (e.g., 100 ng/mL).

-

Assay Setup: a. Add 600 µL of the CXCL12 solution (with or without antagonist) to the lower chambers of a 24-well plate. Use Migration Buffer alone for negative controls.

-

Cell Preparation: Resuspend cells in Migration Buffer at 1 x 10^6 cells/mL. Pre-incubate the cells with the desired concentrations of the peptide antagonist for 30 minutes.

-

Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Migrated Cells: a. Calcein AM Staining: Remove the inserts, add Calcein AM to the lower chamber, incubate, and read the fluorescence on a plate reader. b. Crystal Violet Staining: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the stained cells under a microscope.

-

Data Analysis: Calculate the percentage of migration inhibition by the antagonist compared to the migration towards CXCL12 alone.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Structure-activity relationship study of CXCR4 antagonists bearing the cyclic pentapeptide scaffold: identification of the new pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of cyclic peptide-based chemokine receptor CXCR4 antagonists: disclosing the importance of side-chain and backbone functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study of CXCR4 antagonists bearing the cyclic pentapeptide scaffold: identification of the new pharmacophore - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

The Pharmacology of CXCR4 Antagonist 2: A Tale of Two Molecules

A Technical Guide for Researchers and Drug Development Professionals

The C-X-C chemokine receptor 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of disease states, including cancer, HIV, and rare immunodeficiencies. Consequently, the development of potent and specific CXCR4 antagonists is an area of intense research. The designation "CXCR4 antagonist 2" has been associated with at least two distinct chemical entities: a peptidic antagonist, cyclo(-D-Tyr1-Arg2-Arg3-Nal4-Gly5-), and a small molecule antagonist, Mavorixafor (formerly AMD11070; CAS 2243636-57-7). This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of both of these important research compounds, with a clear delineation between the two.

This compound (Peptidic): cyclo(-D-Tyr1-Arg2-Arg3-Nal4-Gly5-)

This cyclic pentapeptide is a potent and specific inhibitor of the CXCR4 receptor, developed through the screening of peptide libraries. Its discovery was a significant step in the exploration of peptide-based CXCR4 antagonists.

Pharmacodynamics

The primary pharmacodynamic effect of cyclo(-D-Tyr1-Arg2-Arg3-Nal4-Gly5-) is the competitive antagonism of the CXCR4 receptor, thereby inhibiting the binding of its natural ligand, CXCL12 (SDF-1). This blockade disrupts the downstream signaling cascades that mediate cellular processes such as migration, proliferation, and survival.

Table 1: In Vitro Pharmacodynamic Properties of this compound (Peptidic)

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 (SDF-1 Binding Inhibition) | 1.3 nM | Jurkat | Radioligand Binding Assay | [1] |

Pharmacokinetics

Detailed in vivo pharmacokinetic data for cyclo(-D-Tyr1-Arg2-Arg3-Nal4-Gly5-) is not extensively available in the public domain. However, based on the general properties of peptide-based therapeutics, several characteristics can be anticipated. Peptides typically exhibit rapid clearance and a short half-life in vivo due to susceptibility to proteolysis and renal filtration. Strategies to improve the pharmacokinetic profiles of such peptides often involve chemical modifications to enhance stability.

Experimental Protocols

1.3.1. CXCR4 Receptor Binding Assay (Radioligand Displacement)

-

Objective: To determine the binding affinity of the antagonist to the CXCR4 receptor.

-

Methodology:

-

Cell Culture: Jurkat cells, which endogenously express CXCR4, are cultured to a sufficient density.

-

Assay Setup: A competitive binding assay is established in a 96-well plate format.

-

Incubation: Jurkat cells are incubated with a fixed concentration of a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]SDF-1) and varying concentrations of the unlabeled antagonist.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The IC50 value, the concentration of antagonist that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

-

This compound (Small Molecule): Mavorixafor (CAS 2243636-57-7)

Mavorixafor is an orally bioavailable small molecule CXCR4 antagonist that has undergone significant clinical development and has received FDA approval for the treatment of WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome.[2][3]

Pharmacodynamics

Mavorixafor acts as a selective allosteric antagonist of the CXCR4 receptor.[3] By blocking the binding of CXCL12, it inhibits the downstream signaling pathways that are constitutively activated in WHIM syndrome due to gain-of-function mutations in the CXCR4 gene.[4] This leads to the mobilization of neutrophils and lymphocytes from the bone marrow into the peripheral circulation.

Table 2: In Vitro and In Vivo Pharmacodynamic Properties of Mavorixafor

| Parameter | Value | Species/Model | Assay Type | Reference |

| IC50 (CXCR4 Antagonism) | 47 nM | - | - | |

| Clinical Effect | Dose-dependent increases in absolute neutrophil and lymphocyte counts | Human (WHIM syndrome patients) | Clinical Trial (Phase 2) |

Pharmacokinetics

Mavorixafor exhibits non-linear pharmacokinetics with greater than dose-proportional increases in exposure. It is orally bioavailable and has a long terminal half-life.

Table 3: Human Pharmacokinetic Parameters of Mavorixafor (400 mg, single dose in healthy subjects unless otherwise specified)

| Parameter | Value | Unit | Notes | Reference |

| Tmax (median) | 2.8 | hours | - | |

| Cmax (mean, steady-state in patients) | 3304 | ng/mL | 400 mg once daily | |

| AUC0-24h (mean, steady-state in patients) | 13970 | ng·h/mL | 400 mg once daily | |

| Volume of Distribution (Vd) | 768 | L | In adults with WHIM syndrome | |

| Protein Binding | >93 | % | In vitro | |

| Metabolism | CYP3A4 and CYP2D6 (minor) | - | - | |

| Terminal Half-life (t½) | 82 | hours | - | |

| Apparent Clearance (CL/F) | 62 | L/h | - |

Experimental Protocols

2.3.1. In Vivo Efficacy Assessment in a Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of a CXCR4 antagonist in a preclinical cancer model.

-

Methodology:

-

Cell Line and Animal Model: A human cancer cell line overexpressing CXCR4 (e.g., a leukemia or solid tumor line) is selected. Immunocompromised mice (e.g., NOD/SCID) are used as hosts.

-

Tumor Implantation: The cancer cells are implanted into the mice, either subcutaneously or orthotopically.

-

Treatment: Once tumors are established, the mice are randomized into treatment and control groups. The treatment group receives the CXCR4 antagonist at a predetermined dose and schedule (e.g., daily oral gavage for Mavorixafor). The control group receives a vehicle.

-

Monitoring: Tumor growth is monitored regularly using calipers or in vivo imaging techniques (e.g., bioluminescence or fluorescence imaging if the cells are engineered to express a reporter).

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, immunohistochemistry for biomarkers of proliferation and apoptosis).

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor burden between the treatment and control groups.

-

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that are crucial for various cellular functions. CXCR4 antagonists block these pathways at the receptor level.

Caption: Simplified CXCR4 signaling cascade upon CXCL12 binding.

Experimental Workflow: CXCR4 Binding Assay

Caption: Workflow for a competitive CXCR4 radioligand binding assay.

Experimental Workflow: In Vivo Xenograft Efficacy Study

Caption: Workflow for an in vivo xenograft efficacy study of a CXCR4 antagonist.

Conclusion

The term "this compound" encompasses two distinct and important molecules in the field of CXCR4-targeted drug discovery. The peptidic antagonist, cyclo(-D-Tyr1-Arg2-Arg3-Nal4-Gly5-), represents a potent tool for in vitro studies and a foundational structure for the design of novel peptide-based inhibitors. The small molecule antagonist, Mavorixafor, has successfully transitioned from a preclinical candidate to a clinically approved therapeutic, demonstrating the viability of targeting the CXCR4/CXCL12 axis for the treatment of rare diseases. This guide provides a comprehensive, albeit not exhaustive, overview of their pharmacokinetic and pharmacodynamic properties, offering a valuable resource for researchers and drug developers working to further exploit the therapeutic potential of CXCR4 antagonism. Further research is warranted to fully elucidate the in vivo properties of the peptidic antagonist and to explore the full therapeutic landscape of Mavorixafor and other next-generation CXCR4 inhibitors.

References

The Inhibitory Effect of CXCR4 Antagonists on Cellular Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of C-X-C chemokine receptor type 4 (CXCR4) antagonists in the modulation of cellular migration. It details the underlying signaling pathways, presents quantitative data on the efficacy of key antagonists, and offers comprehensive experimental protocols for assessing their effects. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology, immunology, and drug discovery.

Introduction: The CXCL12/CXCR4 Axis in Cell Migration

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in numerous physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[1][2] Its sole endogenous ligand is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1).[2] The interaction between CXCL12 and CXCR4 initiates a cascade of intracellular signaling events that are crucial for directing cell migration, a process known as chemotaxis.[3][4]

In pathological contexts, particularly cancer, the CXCL12/CXCR4 axis is frequently hijacked by tumor cells. Overexpression of CXCR4 on cancer cells allows them to migrate towards tissues and organs that secrete high levels of CXCL12, such as the bone marrow, lungs, and liver, facilitating metastasis. This has made the CXCR4 receptor a prime target for therapeutic intervention. CXCR4 antagonists are molecules designed to bind to the receptor, thereby blocking its interaction with CXCL12 and inhibiting the downstream signaling that drives cell migration and invasion. This guide will focus on the effects of two well-characterized small molecule antagonists, Plerixafor (AMD3100) and MSX-122 , as representative examples.

The CXCR4 Signaling Pathway

Upon binding of CXCL12, CXCR4 undergoes a conformational change, leading to the activation of multiple downstream signaling pathways that collectively orchestrate cellular migration. The process is initiated by the activation of heterotrimeric G-proteins, primarily of the Gαi subtype. This leads to the dissociation of the Gαi and Gβγ subunits, which then trigger several key effector pathways.

Key signaling cascades include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Activated by Gβγ subunits, this pathway is central to cell survival, proliferation, and migration.

-

Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway: This cascade, which includes Ras and Raf, is also crucial for cell proliferation and migration.

-

Phospholipase C (PLC)/Calcium Mobilization: Gβγ activation of PLC leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium (Ca2+) stores and the activation of Protein Kinase C (PKC). This calcium flux is a critical event in cell motility.

-

JAK/STAT Pathway: CXCR4 can also signal independently of G-proteins through the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which contributes to gene transcription related to cell survival and proliferation.